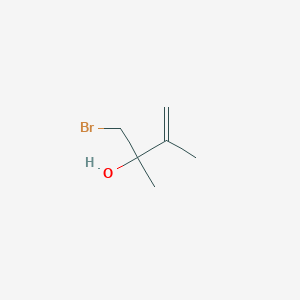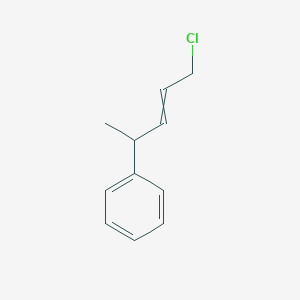
(5-Chloropent-3-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloropent-3-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5-chloropent-3-en-2-yl group. This compound is of interest due to its unique structure, which combines a chlorinated alkene with an aromatic ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (5-Chloropent-3-en-2-yl)benzene involves the reaction of 1-phenylethan-1-ol with (1-chloroallyl)trimethylsilane. This reaction is catalyzed by homogeneous Scandium triflate (Sc(OTf)3) under mild and neutral conditions. The reaction proceeds via the formation of a β-silyl-substituted carbocation intermediate, which then undergoes allylation to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of scalable catalytic processes, such as those involving Scandium triflate, is likely to be employed due to their efficiency and mild reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Chloropent-3-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The alkene group can be oxidized to form epoxides or diols.
Reduction Reactions: The alkene group can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can replace the chlorine atom under basic conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the alkene group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkene group.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include epoxides or diols.
Reduction: Products include saturated hydrocarbons.
Applications De Recherche Scientifique
(5-Chloropent-3-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (5-Chloropent-3-en-2-yl)benzene exerts its effects involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and products. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Chloropent-4-en-2-yl)benzene
- (5-Chloropent-2-en-2-yl)benzene
- (5-Chloropent-3-en-1-yl)benzene
Uniqueness
(5-Chloropent-3-en-2-yl)benzene is unique due to the position of the chlorine atom and the double bond within the pentenyl group. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
143701-19-3 |
|---|---|
Formule moléculaire |
C11H13Cl |
Poids moléculaire |
180.67 g/mol |
Nom IUPAC |
5-chloropent-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-8,10H,9H2,1H3 |
Clé InChI |
HFZXKDHVFPQJIO-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CCCl)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


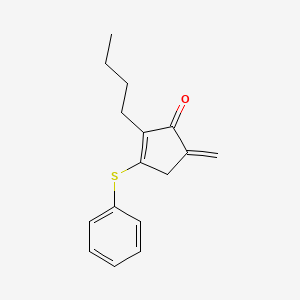
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)


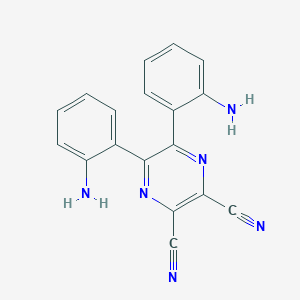
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
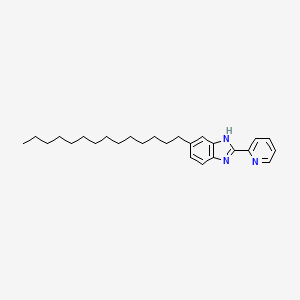
![(1S,6R)-7,7-Dimethyl-3-methylidenebicyclo[4.1.0]heptan-2-one](/img/structure/B12551545.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
